Cdk12-IN-E9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

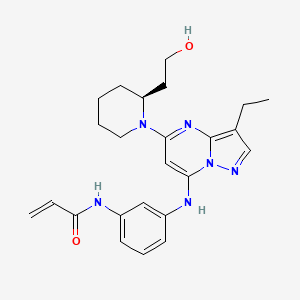

N-[3-[[3-ethyl-5-[(2S)-2-(2-hydroxyethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N6O2/c1-3-17-16-25-30-22(26-18-8-7-9-19(14-18)27-23(32)4-2)15-21(28-24(17)30)29-12-6-5-10-20(29)11-13-31/h4,7-9,14-16,20,26,31H,2-3,5-6,10-13H2,1H3,(H,27,32)/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCHESFKYUNJPV-FQEVSTJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2N=C(C=C(N2N=C1)NC3=CC(=CC=C3)NC(=O)C=C)N4CCCCC4CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2N=C(C=C(N2N=C1)NC3=CC(=CC=C3)NC(=O)C=C)N4CCCC[C@H]4CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cdk12-IN-E9: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 12 (CDK12), in partnership with its regulatory subunit Cyclin K, has emerged as a critical regulator of gene transcription and a key player in maintaining genomic stability.[1][2] As a transcription-associated CDK, its primary function involves the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a process essential for the elongation phase of transcription.[2][3][4] Notably, CDK12 displays a preference for regulating the expression of long genes, which include a significant number of genes integral to the DNA Damage Response (DDR) pathway, such as BRCA1, ATR, FANCI, and FANCD2.[2][5] Dysregulation of CDK12 is implicated in several cancers, making it a compelling therapeutic target.[6][7]

Cdk12-IN-E9 is a potent, selective, and covalent inhibitor of CDK12.[4][8] It was developed to overcome mechanisms of resistance, such as those mediated by ABC transporters, that affect other CDK12 inhibitors like THZ1.[4][9] This document provides a detailed overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action

The primary mechanism of this compound revolves around its direct and covalent inhibition of CDK12's kinase activity. This targeted disruption sets off a cascade of downstream effects that compromise the cancer cell's ability to transcribe key survival genes, repair DNA damage, and proliferate.

-

Inhibition of RNAPII Phosphorylation: CDK12's canonical function is to phosphorylate Serine 2 (Ser2) residues on the heptapeptide repeats of the RNAPII CTD.[2][5] This phosphorylation event is a crucial signal for the transition from transcription initiation/pausing to productive elongation.[10] this compound, by covalently binding to a cysteine residue (Cys1039) in the active site of CDK12, blocks this phosphorylation.[4][9] This leads to a dose-dependent reduction in the levels of Ser2-phosphorylated RNAPII (p-Ser2-RNAPII).[8]

-

Transcriptional Repression of DDR Genes: The inhibition of transcriptional elongation disproportionately affects long genes, a category that is enriched for core components of the DDR pathway, particularly those involved in homologous recombination (HR).[5][11] By suppressing CDK12 activity, this compound downregulates the expression of genes like BRCA1 and ATR, inducing a state of "BRCAness" or HR deficiency.[10] This impairment of the cell's ability to repair DNA double-strand breaks is a central tenet of its anti-cancer activity.[5]

-

Induction of Genomic Instability and Cell Death: The compromised DDR machinery leads to an accumulation of endogenous DNA damage and heightened genomic instability.[5] This renders cancer cells highly vulnerable, particularly to other DNA-damaging agents or PARP inhibitors, creating opportunities for synergistic therapeutic strategies.[10][12] The cellular response to this instability and transcriptional stress includes the induction of apoptosis, evidenced by the cleavage of PARP and an increase in the sub-G1 cell population, or cell cycle arrest, as seen by a G2/M block in neuroblastoma cells.[8]

-

Downregulation of Key Oncogenes: Beyond DDR genes, CDK12 inhibition also affects the expression of critical oncogenes and anti-apoptotic proteins. Treatment with this compound has been shown to decrease the expression of MYC and MCL1, further contributing to its anti-proliferative and pro-apoptotic effects.[8]

Caption: this compound inhibits the CDK12/CycK complex, blocking RNAPII phosphorylation and DDR gene expression.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Notes | Reference |

| CDK9/cyclinT1 | 23.9 | Non-covalent inhibition | [8] |

| cdk2/cyclin A | 932 | Weak inhibition | [8] |

| CDK7/Cyclin H/MNAT1 | 1210 (>1 µM) | Highly selective over CDK7 | [8][9] |

Table 2: Anti-proliferative Activity of this compound

| Cell Lines | IC50 Range (nM) | Treatment Duration | Notes | Reference |

| THZ1-Resistant Neuroblastoma and Lung Cancer Cells | 8 - 40 | 72 hours | Potent activity in models with acquired resistance to other CDK inhibitors. | [4][8] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Western Blot for RNAPII Phosphorylation and Apoptosis Markers

This protocol is used to assess the impact of this compound on target engagement (p-Ser2-RNAPII) and downstream signaling (PARP cleavage, MYC levels).

-

Cell Culture and Treatment: Plate cancer cells (e.g., Kelly neuroblastoma, NCI-H82 lung cancer) in 6-well plates and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 0-3000 nM) or DMSO vehicle control for a specified time (e.g., 6 hours).[8]

-

Cell Lysis: Aspirate media and wash cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

-

SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), add Laemmli sample buffer, and denature at 95°C for 5 minutes. Separate proteins on an 8-12% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-Ser2-RNAPII, anti-total-RNAPII, anti-cleaved-PARP, anti-MYC, anti-MCL1, anti-β-actin) overnight at 4°C. Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a chemiluminescence imaging system.

Cell Viability Assay

This assay measures the anti-proliferative effect of this compound.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 10 nM to 10 µM) for 72 hours.[8] Include a DMSO vehicle control.

-

Viability Measurement: After the incubation period, add a viability reagent such as CellTiter-Glo® (Promega) or perform an MTT assay according to the manufacturer's protocol.

-

Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the data to the DMSO control and plot a dose-response curve. Calculate the IC50 value using non-linear regression analysis in a suitable software package (e.g., GraphPad Prism).

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle distribution.

-

Cell Culture and Treatment: Plate cells in 6-well plates. After adherence, treat with this compound (e.g., 100 nM) or DMSO for 24 hours.[8]

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge, wash with PBS, and fix the cell pellet by dropwise addition of ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the samples on a flow cytometer. Gate the cell population to exclude debris and doublets.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (Sub-G1, G0/G1, S, G2/M) using cell cycle analysis software (e.g., FlowJo, ModFit LT). An increase in the Sub-G1 population is indicative of apoptosis.

Caption: A typical workflow for evaluating the cellular effects of this compound.

Conclusion

This compound is a highly selective covalent inhibitor that effectively targets CDK12 in cancer cells. Its mechanism of action is centered on the inhibition of RNAPII-mediated transcription, leading to a profound suppression of genes essential for the DNA damage response. This induces a state of homologous recombination deficiency, enhances genomic instability, and ultimately triggers cell cycle arrest or apoptosis. With potent anti-proliferative activity, especially in drug-resistant models, this compound represents a promising therapeutic agent. Its ability to create synthetic lethality with PARP inhibitors and other DNA-damaging agents further underscores its potential in combination therapy strategies for difficult-to-treat cancers.[10][12]

References

- 1. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Development of CDK12 as a Cancer Therapeutic Target and Related Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. CDK12 inhibitor E9 racemate|E9;this compound [dcchemicals.com]

- 10. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]

- 11. CDK12 loss in cancer cells affects DNA damage response genes through premature cleavage and polyadenylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

The Function of Cdk12-IN-E9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 12 (CDK12) has emerged as a critical regulator of transcriptional processes and a key player in maintaining genomic stability, making it a compelling target in oncology.[1][2] Cdk12-IN-E9 is a potent and selective covalent inhibitor of CDK12, designed to overcome mechanisms of resistance observed with other transcriptional CDK inhibitors. This document provides a comprehensive overview of the function, mechanism of action, and experimental characterization of this compound, tailored for professionals in biomedical research and drug development.

Introduction to CDK12

CDK12 is a serine/threonine kinase that, in complex with its partner Cyclin K, plays a pivotal role in the regulation of gene transcription.[1][3] A key function of the CDK12/Cyclin K complex is the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAP II).[1][2][3] This phosphorylation is crucial for the transition from transcription initiation to productive elongation, thereby controlling the expression of a specific subset of long and complex genes.[2] Many of these genes are integral to the DNA damage response (DDR), including key players in homologous recombination (HR) repair such as BRCA1.[2] Consequently, inhibition of CDK12 can induce a "BRCAness" phenotype, rendering cancer cells vulnerable to DNA-damaging agents and PARP inhibitors.[1]

This compound: A Covalent Inhibitor

This compound is distinguished as a covalent inhibitor of CDK12.[1][4] Its structure includes an acrylamide group which forms a covalent bond with a cysteine residue (Cys1039) in the active site of CDK12.[5] This irreversible binding leads to sustained inhibition of the kinase. A significant advantage of this compound is its ability to circumvent drug efflux mediated by ABC transporters, a common mechanism of resistance to other kinase inhibitors like THZ1.[1][4][5]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of CDK12's kinase activity. This leads to a dose-dependent reduction in the phosphorylation of RNAP II at the Serine 2 position of the CTD.[4][6] The functional consequences of this inhibition are manifold:

-

Transcriptional Dysregulation: Inhibition of RNAP II phosphorylation leads to premature termination of transcription, particularly affecting long genes involved in the DDR pathway.[2]

-

Induction of Apoptosis: By downregulating the expression of anti-apoptotic proteins such as MYC and MCL1, this compound promotes programmed cell death.[4][6] This is evidenced by increased cleavage of PARP, a hallmark of apoptosis.[4][6]

-

Cell Cycle Arrest: Treatment with this compound can induce cell cycle arrest, with effects varying between cell types. For instance, a G2/M arrest has been observed in neuroblastoma cells.[4][6]

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | IC50 (nM) | Notes |

| CDK12 | 8 - 40 | Covalent inhibition.[1][4] |

| CDK9/cyclinT1 | 23.9 | Non-covalent inhibition.[6] |

| cdk2/cyclin A | 932 | Weak inhibition.[6] |

| CDK7/Cyclin H/MNAT1 | > 1000 | Weak binding ability.[4][6] |

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Notes |

| Kelly | Neuroblastoma (THZ1-resistant) | 8 - 40 | Potent activity in resistant cells.[4][6] |

| LAN5 | Neuroblastoma | 8 - 40 | [6] |

| SK-N-BE2 | Neuroblastoma | 8 - 40 | [6] |

| PC-9 | Lung Cancer | 8 - 40 | [4][6] |

| NCI-H82 | Lung Cancer | 8 - 40 | [4][6] |

| NCI-H3122 | Lung Cancer | 8 - 40 | [6] |

Signaling Pathways and Experimental Workflows

CDK12 Signaling Pathway and Inhibition by this compound

Caption: this compound covalently inhibits the CDK12/Cyclin K complex, preventing RNAP II phosphorylation.

Experimental Workflow for Assessing Anti-proliferative Activity

Caption: Workflow for determining the IC50 of this compound in cancer cell lines.

Experimental Protocols

Cell Proliferation Assay

-

Cell Lines: THZ1-resistant neuroblastoma (Kelly, LAN5, SK-N-BE2) and lung cancer (PC-9, NCI-H82, NCI-H3122) cells are used.[4][6]

-

Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of this compound (e.g., 10 nM to 10 µM) for 72 hours.[4][6]

-

Viability Measurement: Cell viability is assessed using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Data Analysis: Luminescence is read on a plate reader. The data is normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis in software like GraphPad Prism.

Western Blot Analysis for Target Engagement

-

Cell Lines and Treatment: Kelly, PC-9, and NCI-H82 cells are treated with varying concentrations of this compound (e.g., 0-3000 nM) for 6 hours.[4][6]

-

Lysis and Protein Quantification: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total RNAPII, phospho-RNAPII (Ser2), MYC, MCL1, and cleaved PARP. A loading control like β-actin is also used.

-

Detection: After incubation with appropriate HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a potent and selective covalent inhibitor of CDK12 with a clear mechanism of action centered on the disruption of transcriptional regulation. Its ability to overcome ABC transporter-mediated drug resistance makes it a valuable tool for both basic research into CDK12 biology and as a potential therapeutic candidate. The quantitative data and experimental protocols provided herein offer a solid foundation for further investigation and development of this promising compound.

References

- 1. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CDK12 inhibitor E9 racemate|E9;this compound [dcchemicals.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

Cdk12-IN-E9: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cdk12-IN-E9 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12), a key regulator of transcriptional elongation and DNA damage response. Developed to overcome resistance mechanisms observed with prior non-covalent inhibitors, this compound has demonstrated significant anti-proliferative activity in various cancer cell lines, particularly in models of neuroblastoma and lung cancer resistant to other CDK inhibitors. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and biological evaluation of this compound, including detailed experimental protocols and key quantitative data to support further research and development in oncology.

Discovery and Rationale

The development of this compound was driven by the need to overcome resistance to the THZ series of covalent transcriptional CDK inhibitors.[1] A key mechanism of resistance to compounds like THZ1 is their susceptibility to efflux by ABC transporters.[1] The discovery of this compound involved a strategic modification of a parent compound, replacing an indole group with an acrylamide moiety.[1] This structural change was designed to enable the formation of a covalent bond with a specific cysteine residue (Cys1039) in the CDK12 protein, thereby providing sustained inhibition and reducing the likelihood of efflux-mediated resistance.[1]

Mechanism of Action

This compound exerts its biological effects primarily through the covalent inhibition of CDK12.[1] CDK12, in complex with its partner Cyclin K, plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[1][2] This phosphorylation is essential for the transition from transcription initiation to productive elongation.[2]

By covalently binding to Cys1039, this compound allosterically inhibits the kinase activity of CDK12, leading to a dose-dependent decrease in the phosphorylation of RNAPII at serine 2 (Ser2).[2][3] The inhibition of RNAPII phosphorylation disrupts the transcription of genes involved in the DNA damage response (DDR), including BRCA1.[1] This impairment of the DDR pathway sensitizes cancer cells to DNA damage and can induce apoptosis.[3] Furthermore, this compound has been shown to decrease the expression of key oncogenes such as MYC and the anti-apoptotic protein MCL1.[3]

In addition to its primary target, this compound also acts as a non-covalent inhibitor of CDK9.[3]

Signaling Pathway of this compound Action

Caption: this compound covalently inhibits the CDK12/Cyclin K complex, preventing the phosphorylation of RNA Polymerase II and disrupting the transcription of DNA damage response genes, ultimately leading to apoptosis.

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Assay Conditions |

| CDK12 | Potent (not specified) | Not specified |

| CDK9/cyclinT1 | 23.9 | Not specified |

| cdk2/cyclin A | 932 | Not specified |

| CDK7/Cyclin H/MNAT1 | 1210 | Not specified |

| CDK7/CyclinH complex | > 1000 | Not specified |

Data sourced from MedChemExpress product information.[4]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| Kelly | Neuroblastoma (THZ1-resistant) | 8 - 40 |

| LAN5 | Neuroblastoma (THZ1-resistant) | 8 - 40 |

| SK-N-BE2 | Neuroblastoma (THZ1-resistant) | 8 - 40 |

| PC-9 | Lung Cancer (THZ1-resistant) | 8 - 40 |

| NCI-H82 | Lung Cancer (THZ1-resistant) | 8 - 40 |

| NCI-H3122 | Lung Cancer (THZ1-resistant) | 8 - 40 |

IC50 values represent a range observed across THZ1-resistant neuroblastoma and lung cancer cells.[3]

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is a general guideline for determining the IC50 of this compound in cancer cell lines.

Experimental Workflow for Cell Viability Assay

Caption: Workflow for determining cell viability using the CellTiter-Glo® assay after treatment with this compound.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well opaque-walled microplates

-

This compound

-

DMSO (for stock solution)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells into 96-well opaque-walled plates at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10 nM to 10 µM).[3]

-

Cell Treatment: Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[3]

-

Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[5]

-

Add 100 µL of CellTiter-Glo® reagent to each well.[5]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot Analysis for RNAPII Phosphorylation

This protocol provides a general framework for assessing the effect of this compound on the phosphorylation of RNAPII.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

DMSO

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies:

-

Anti-RNAPII CTD repeat YSPTSPS (phospho S2)

-

Anti-RNAPII (total)

-

Anti-β-actin or other loading control

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and treat with various concentrations of this compound (e.g., 0-3000 nM) for a specified duration (e.g., 6 hours).[3]

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Analysis: Quantify the band intensities and normalize the phosphorylated RNAPII signal to the total RNAPII and a loading control.

Development and Preclinical Studies

Information regarding the detailed synthetic pathway, comprehensive in vivo efficacy in specific xenograft models (including dosing regimens and tumor growth inhibition data), and the pharmacokinetic (ADME) profile of this compound is not extensively available in the public domain at the time of this writing. Further investigation into the supplementary materials of primary research articles and patent literature may provide more detailed insights into these aspects of its preclinical development.

Conclusion

This compound represents a significant advancement in the development of targeted therapies against cancers reliant on transcriptional regulation. Its covalent mechanism of action and ability to overcome resistance to earlier CDK inhibitors make it a valuable tool for cancer research and a promising candidate for further preclinical and clinical investigation. The data and protocols presented in this guide are intended to facilitate a deeper understanding of this compound and to support ongoing efforts to exploit its therapeutic potential.

References

Cdk12-IN-E9: A Technical Guide to its Role in Inhibiting Transcriptional Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 12 (CDK12), in partnership with its regulatory subunit Cyclin K, has emerged as a critical regulator of transcriptional elongation. This complex phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a key event in ensuring the processivity of transcription, particularly for long genes that are frequently implicated in the DNA damage response (DDR).[1][2] The dysregulation of CDK12 activity is increasingly recognized in various cancers, making it an attractive target for therapeutic intervention. Cdk12-IN-E9 is a potent and selective covalent inhibitor of CDK12 that has shown significant promise in preclinical studies. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on transcriptional regulation, and detailed experimental protocols for its characterization.

Core Mechanism of Action

This compound exerts its inhibitory effect on transcriptional regulation primarily by targeting CDK12, a serine/threonine kinase. CDK12, in its active state complexed with Cyclin K, phosphorylates the heptapeptide repeats (YSPTSPS) of the RNAPII CTD, with a preference for Serine 2 (Ser2) and Serine 5 (Ser5) residues.[3][4] This phosphorylation cascade is essential for the transition from transcription initiation to productive elongation, preventing premature termination and ensuring the synthesis of full-length messenger RNA (mRNA).

This compound is a covalent inhibitor, forming a stable bond with a cysteine residue in the CDK12 active site. This irreversible binding potently blocks the kinase activity of the CDK12/Cyclin K complex. The inhibition of CDK12 by this compound leads to a global reduction in RNAPII CTD phosphorylation, particularly at the Ser2 mark, which is a hallmark of elongating polymerase.[5] This hypo-phosphorylation state impairs the recruitment of essential elongation factors and RNA processing machinery, leading to a widespread defect in transcriptional elongation. Consequently, the expression of long genes, including critical DDR genes like BRCA1 and ATM, is disproportionately affected, rendering cancer cells more vulnerable to DNA damaging agents.[1]

Quantitative Data

The following tables summarize the quantitative data for this compound, highlighting its potency and selectivity.

| Target Kinase | IC50 (nM) | Assay Conditions |

| CDK12/Cyclin K | 23.9 | In vitro kinase assay |

| CDK9/Cyclin T1 | Non-covalent | In vitro kinase assay |

| CDK2/Cyclin A | 932 | In vitro kinase assay |

| CDK7/Cyclin H/MNAT1 | 1210 | In vitro kinase assay |

Table 1: Kinase Inhibitory Activity of this compound.[5]

| Cell Line | Cancer Type | Antiproliferative IC50 (nM) |

| Kelly | Neuroblastoma | 8 - 40 |

| LAN5 | Neuroblastoma | 8 - 40 |

| SK-N-BE2 | Neuroblastoma | 8 - 40 |

| PC-9 | Non-small cell lung cancer | 8 - 40 |

| NCI-H82 | Small cell lung cancer | 8 - 40 |

| NCI-H3122 | Non-small cell lung cancer | 8 - 40 |

Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows described in this guide.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Western Blot Analysis of RNAPII Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of the RNA Polymerase II C-terminal domain.

Materials:

-

Cancer cell lines (e.g., Kelly, PC-9)

-

This compound

-

DMSO (vehicle control)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-RNAPII CTD Ser2

-

Rabbit anti-phospho-RNAPII CTD Ser5

-

Mouse anti-total RNAPII

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced chemiluminescence (ECL) detection reagent

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 30, 100, 300, 1000, 3000 nM) or DMSO for a specified time (e.g., 6 hours).[5]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and denature at 95°C for 5 minutes. Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

Cell Viability Assay (CellTiter-Glo®)

Objective: To determine the antiproliferative effect of this compound and calculate its IC50 value.

Materials:

-

Cancer cell lines

-

This compound

-

DMSO

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 10 nM to 10 µM) or DMSO for 72 hours.[5]

-

Assay Protocol:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control wells and determine the IC50 value using a non-linear regression curve fit.

Cell Cycle Analysis by Flow Cytometry

Objective: To investigate the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell lines

-

This compound

-

DMSO

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound or DMSO for a specified time (e.g., 24 hours).[5]

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight or longer.

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a valuable chemical probe for studying the role of CDK12 in transcriptional regulation and a promising lead compound for the development of novel anticancer therapeutics. Its potent and selective inhibition of CDK12 leads to a profound disruption of transcriptional elongation, particularly affecting the expression of genes critical for the DNA damage response. The detailed protocols provided in this guide will enable researchers to further investigate the multifaceted roles of CDK12 and the therapeutic potential of its inhibition.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 2. ch.promega.com [ch.promega.com]

- 3. Function and Control of RNA Polymerase II C-Terminal Domain Phosphorylation in Vertebrate Transcription and RNA Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Off-Target Profile of Cdk12-IN-E9

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cdk12-IN-E9 is a potent, covalent inhibitor developed to target Cyclin-Dependent Kinase 12 (CDK12), a key regulator of transcriptional elongation. It was designed to overcome resistance mechanisms, such as those involving ABC transporter-mediated efflux, which affect previous generations of CDK inhibitors. While highly potent against its primary target, a comprehensive understanding of its effects on other kinases is critical for the accurate interpretation of experimental results and for its potential therapeutic development. This document provides a detailed technical overview of the known biological targets of this compound beyond CDK12, presenting quantitative data, mechanistic insights, and detailed experimental protocols used for its characterization.

Summary of Off-Target Activity

This compound exhibits a distinct profile of off-target activity, with the most significant interaction observed with CDK9, another critical transcriptional kinase. Its activity against other cyclin-dependent kinases, such as CDK2 and CDK7, is substantially weaker. The acrylamide warhead of this compound is designed to form a covalent bond with a cysteine residue (Cys1039) in CDK12; this mechanism may also contribute to its interaction with the structurally homologous CDK13.[1][2]

Data Presentation

The inhibitory activities of this compound against various kinases and its antiproliferative effects in cancer cell lines are summarized below.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target Kinase Complex | IC50 (nM) | Inhibition Type | Selectivity (Fold vs. CDK9) |

|---|---|---|---|

| CDK9 / cyclin T1 | 23.9 | Non-covalent | 1x |

| CDK2 / cyclin A | 932 | Not Specified | ~39x |

| CDK7 / Cyclin H / MNAT1 | 1210 | Not Specified | ~51x |

| CDK13 / cyclin K | Not Publicly Available | Potentially Covalent | Not Applicable |

Data sourced from MedChemExpress product datasheet.[3]

Table 2: Cellular Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (nM) |

|---|---|---|

| Kelly | Neuroblastoma (THZ1-Resistant) | 8 - 40 |

| LAN5 | Neuroblastoma | 8 - 40 |

| SK-N-BE2 | Neuroblastoma | 8 - 40 |

| PC-9 | Lung Cancer | 8 - 40 |

| NCI-H82 | Lung Cancer | 8 - 40 |

| NCI-H3122 | Lung Cancer | 8 - 40 |

Data reflects the potent antiproliferative activity in THZ1-resistant (THZ1R) neuroblastoma and lung cancer models.[3][4]

Analysis of Key Off-Targets

CDK9

The most significant off-target of this compound is CDK9 . With an IC50 of 23.9 nM, the compound is a potent, non-covalent inhibitor of this kinase.[3][4] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), which, like CDK12, plays a crucial role in regulating transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[5] Specifically, CDK9-mediated phosphorylation of Serine 2 (Ser2) of the RNAPII CTD is essential for releasing RNAPII from promoter-proximal pausing, enabling productive transcriptional elongation.[5]

The dual inhibition of both CDK12 and CDK9 by this compound likely leads to a more profound and comprehensive suppression of transcriptional elongation than inhibition of CDK12 alone. This combined activity is a probable contributor to the compound's potent antiproliferative effects in cancer cells.[4]

CDK13

CDK7 and CDK2

This compound demonstrates significantly weaker activity against CDK7 and CDK2.

-

CDK7: As a component of the CDK-activating kinase (CAK) complex and transcription factor IIH (TFIIH), CDK7 is involved in both cell cycle progression and transcription initiation. This compound has a very weak binding ability to the CDK7/Cyclin H complex, with an IC50 of 1210 nM (>1 µM).[3][4]

-

CDK2: This kinase is primarily involved in regulating the G1/S phase transition of the cell cycle. This compound inhibits the CDK2/cyclin A complex with an IC50 of 932 nM, indicating it is approximately 39-fold less potent against CDK2 than against CDK9.[3]

At typical experimental concentrations used to probe CDK12 function (e.g., <100 nM), this compound is unlikely to cause significant direct inhibition of CDK2 or CDK7.

Signaling Pathways and Mechanistic Visualizations

The primary mechanism of action for this compound and its key off-targets converges on the regulation of gene transcription through RNA Polymerase II.

Diagram 1: Inhibition of Transcriptional Elongation

The following diagram illustrates the roles of CDK7, CDK9, and CDK12 in the transcription cycle and highlights the points of inhibition by this compound.

Caption: this compound inhibits RNAPII transcription by targeting CDK9 and CDK12.

Diagram 2: Experimental Workflow for Kinase Profiling

This diagram outlines a typical workflow for determining the IC50 of an inhibitor against a panel of kinases.

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Detailed Experimental Protocols

The following are representative protocols for assays used to characterize the activity and selectivity of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is adapted for measuring the inhibition of CDK family kinases using a luminescence-based ATP detection method (e.g., Kinase-Glo™ Max).

-

Reagent Preparation:

-

Kinase Buffer: Prepare a 1x kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).

-

ATP Solution: Prepare a 2x ATP solution in kinase buffer at a concentration appropriate for the specific kinase (typically near its Kₘ value).

-

Inhibitor Dilution: Prepare a serial 10-point, 4-fold dilution of this compound in 100% DMSO. Subsequently, create intermediate dilutions in 1x kinase buffer to achieve a final DMSO concentration of ≤1%.

-

Kinase/Substrate Mix: Dilute the recombinant kinase (e.g., CDK9/CycT1) and a suitable substrate (e.g., GST-fused RNAPII CTD peptide) to 2x final concentration in kinase buffer.

-

-

Assay Procedure:

-

Dispense 5 µL of the diluted inhibitor or DMSO vehicle control into wells of a 384-well plate.

-

Add 10 µL of the 2x Kinase/Substrate mix to each well.

-

Initiate the kinase reaction by adding 10 µL of the 2x ATP solution to each well.

-

Incubate the plate at 30°C for 90 minutes.

-

-

Signal Detection and Analysis:

-

Equilibrate the plate and the Kinase-Glo™ Max reagent to room temperature.

-

Add 25 µL of Kinase-Glo™ Max reagent to each well.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Protocol 2: Cell Proliferation Assay (MTS-based)

This protocol measures the effect of this compound on the metabolic activity and proliferation of cancer cells.

-

Cell Seeding:

-

Harvest logarithmically growing cells (e.g., PC-9 lung cancer cells).

-

Seed 1,500-3,000 cells per well in 90 µL of complete growth medium in a 96-well clear-bottom plate.

-

Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium at 10x the final desired concentrations.

-

Add 10 µL of the 10x compound dilutions to the respective wells. Add 10 µL of medium with vehicle (DMSO) to control wells.

-

Incubate the plate for 72 hours at 37°C and 5% CO₂.[4]

-

-

MTS Assay and Data Analysis:

-

Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well.[7]

-

Incubate for 1-2 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Normalize the absorbance values to the vehicle-treated control wells and plot the results against the logarithm of the inhibitor concentration to calculate the IC50.

-

Protocol 3: Western Blot Analysis for RNAPII Phosphorylation

This protocol is used to assess the cellular activity of this compound by measuring the phosphorylation status of its downstream target, RNAPII.

-

Cell Treatment and Lysis:

-

Seed cells (e.g., Kelly neuroblastoma) in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0-3000 nM) for 6 hours.[4]

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Electrophoresis and Transfer:

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on an 8-12% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against:

-

Phospho-RNAPII CTD Ser2

-

Total RNAPII

-

A loading control (e.g., GAPDH or β-actin)

-

-

Wash the membrane 3x with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane 3x with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

-

Quantify band intensity to determine the relative change in RNAPII Ser2 phosphorylation.

-

References

- 1. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK12 inhibitor E9 R-isomer|E9;this compound [dcchemicals.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK12/13 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]

- 7. Dual inhibition of CDK12 and CDK13 uncovers actionable vulnerabilities in patient-derived ovarian cancer organoids - PMC [pmc.ncbi.nlm.nih.gov]

Cdk12-IN-E9: A Technical Guide to its Impact on DNA Damage Response Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Cdk12-IN-E9, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12). We delve into its mechanism of action, specifically focusing on its profound effects on DNA Damage Response (DDR) pathways. This document summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and visualizes the complex biological processes involved. The information presented is intended to equip researchers and drug development professionals with the critical knowledge required to effectively utilize and study this compound in preclinical research.

Introduction

Cyclin-Dependent Kinase 12 (CDK12), in complex with its partner Cyclin K, plays a crucial role in the regulation of transcription elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII)[1][2]. This activity is particularly critical for the expression of long genes, a category that notably includes a large number of genes essential for the DNA Damage Response (DDR)[2][3][4]. Key DDR genes regulated by CDK12 include those involved in the Homologous Recombination (HR) repair pathway, such as BRCA1, ATR, FANCI, and FANCD2[2][5].

This compound is a covalent inhibitor of CDK12 that has demonstrated potent anti-proliferative activity in various cancer cell lines[6][7]. Its mechanism of action, which leads to the suppression of critical DDR gene expression, creates a state of "BRCAness" or HR deficiency. This has positioned this compound and similar CDK12 inhibitors as promising therapeutic agents, particularly in combination with PARP inhibitors, to induce synthetic lethality in cancer cells[8][9][10]. This guide will explore the molecular underpinnings of this compound's effects and provide practical information for its investigation.

Mechanism of Action

This compound is a selective, covalent inhibitor that targets a cysteine residue in the ATP binding pocket of CDK12[7]. This irreversible binding inhibits the kinase activity of the CDK12/Cyclin K complex.

The primary downstream effect of CDK12 inhibition is the reduced phosphorylation of Serine 2 (Ser2) on the CTD of RNAPII[11]. This hypo-phosphorylation impairs transcription elongation, leading to premature cleavage and polyadenylation (PCPA) of transcripts, particularly affecting long genes[3][12]. As many core DDR genes are characterized by their significant length, their expression is disproportionately suppressed by this compound[3]. The resulting deficiency in HR repair proteins renders cells vulnerable to DNA damaging agents and creates a synthetic lethal interaction with PARP inhibitors.

References

- 1. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CellTiter-Glo® 2.0 Assay Technical Manual [promega.sg]

- 3. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]

- 4. Synthesis of Novel Dual Target Inhibitors of CDK12 and PARP1 and Their Antitumor Activities in HER2-Positive Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 6. ch.promega.com [ch.promega.com]

- 7. OUH - Protocols [ous-research.no]

- 8. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CDK12 controls G1/S progression by regulating RNAPII processivity at core DNA replication genes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CDK4/6 inhibitors promote PARP1 degradation and synergize with PARP inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The CDK12 inhibitor SR-4835 functions as a molecular glue that promotes cyclin K degradation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

Initial studies and preclinical data for Cdk12-IN-E9

An In-Depth Technical Guide to the Initial Studies and Preclinical Data of Cdk12-IN-E9

Introduction

Cyclin-dependent kinase 12 (CDK12) has emerged as a significant therapeutic target in oncology. As a transcriptional CDK, it partners with Cyclin K to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[1][2][3][4] This action is critical for the transcriptional elongation of a specific subset of long genes, many of which are integral to the DNA Damage Response (DDR) pathway.[2][4][5] Consequently, inhibiting CDK12 can induce a "BRCAness" phenotype, sensitizing cancer cells to PARP inhibitors and other DNA-damaging agents.[3][6] this compound is a potent, selective, and covalent inhibitor of CDK12 developed to overcome resistance mechanisms, such as those mediated by ABC transporters, which can affect other transcriptional CDK inhibitors.[1][7][8] This document provides a comprehensive overview of the initial preclinical data and methodologies used to characterize this compound.

Mechanism of Action

This compound functions as a highly selective covalent inhibitor of CDK12.[7][8] Its mechanism involves the formation of a covalent bond with the cysteine 1039 residue within the CDK12 active site.[8] This irreversible binding potently blocks the kinase activity of the CDK12/Cyclin K complex. The primary downstream effect of this inhibition is a dose-dependent reduction in the phosphorylation of the RNAPII CTD.[7][9] This impairment of transcriptional elongation disproportionately affects long genes, including key oncogenes like MYC and anti-apoptotic factors such as MCL1.[7][9] The ultimate cellular consequences of this compound treatment include the induction of apoptosis, evidenced by increased cleavage of PARP, and cell cycle arrest.[7][9] Notably, this compound is also a non-covalent inhibitor of CDK9 but shows weak activity against CDK7.[2][7][9] A key feature of this compound is its ability to circumvent efflux by ABC transporters, a common mechanism of resistance to other kinase inhibitors.[1][8]

Data Presentation

The preclinical evaluation of this compound has generated significant quantitative data regarding its biochemical and cellular activities. These findings are summarized below.

Table 1: Kinase Inhibitory Activity

This table details the half-maximal inhibitory concentration (IC50) of this compound against a panel of cyclin-dependent kinases, demonstrating its selectivity profile.

| Target Kinase | IC50 Value | Inhibition Type |

| CDK12 | Potent | Covalent |

| CDK9/cyclinT1 | 23.9 nM | Non-covalent |

| cdk2/cyclin A | 932 nM | Non-covalent |

| CDK7/Cyclin H/MNAT1 | 1210 nM | Non-covalent |

| CDK7/CyclinH complex | > 1 µM | Non-covalent |

| Data sourced from MedChemExpress.[2][9] |

Table 2: Anti-proliferative Activity in Cancer Cell Lines

This table summarizes the potent anti-proliferative effects of this compound across various THZ1-resistant (THZ1R) neuroblastoma (NB) and lung cancer cell lines.

| Cell Line | Cancer Type | IC50 Range |

| Kelly | Neuroblastoma | 8 - 40 nM |

| LAN5 | Neuroblastoma | 8 - 40 nM |

| SK-N-BE2 | Neuroblastoma | 8 - 40 nM |

| PC-9 | Lung Cancer | 8 - 40 nM |

| NCI-H82 | Lung Cancer | 8 - 40 nM |

| NCI-H3122 | Lung Cancer | 8 - 40 nM |

| Data sourced from MedChemExpress and related studies.[1][7][9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The core protocols used in the initial studies of this compound are outlined below.

Biochemical Kinase Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of the CDK12/Cyclin K complex.

-

Reaction Setup: A reaction mixture is prepared in a 96-well plate containing purified recombinant CDK12/Cyclin K complex, a specific kinase substrate, and kinase assay buffer.[3]

-

Inhibitor Addition: this compound is serially diluted and added to the wells to achieve a range of final concentrations. A DMSO control (vehicle) is included.

-

Initiation: The kinase reaction is initiated by adding a solution of ATP.[3] The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Detection: The amount of ATP remaining after the reaction is quantified using a luminescent detection reagent, such as Kinase-Glo™ Max.[3] Luminescence is inversely proportional to kinase activity.

-

Data Analysis: The luminescence signal is measured using a plate reader. IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cells over time.

-

Cell Seeding: Cancer cell lines (e.g., Kelly, PC-9) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with this compound across a range of concentrations (e.g., 10 nM to 10 µM).[7]

-

Incubation: The plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).[7]

-

Viability Assessment: Cell viability is assessed using a reagent such as CellTiter-Glo® or by fixing and staining with crystal violet.

-

Data Analysis: The signal (luminescence or absorbance) is read using a plate reader. The results are normalized to the vehicle-treated control cells, and IC50 values are determined by non-linear regression analysis.

Western Blot Analysis

This protocol is used to detect changes in protein expression and phosphorylation levels following treatment with this compound.

-

Cell Treatment: Cells (e.g., Kelly, PC-9, NCI-H82) are treated with various concentrations of this compound (e.g., 0 to 3000 nM) for a specified duration, such as 6 hours.[7][9]

-

Protein Extraction: Cells are washed with cold PBS and lysed on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are denatured, loaded onto a polyacrylamide gel, and separated by size via electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., phospho-RNAPII, total RNAPII, MYC, MCL1, cleaved PARP, and a loading control like GAPDH or β-actin).

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: Band intensities are quantified using densitometry software and normalized to the loading control to determine relative protein levels.

References

- 1. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. biorxiv.org [biorxiv.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. CDK12 inhibitor E9 R-isomer|E9;this compound [dcchemicals.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

Cdk12-IN-E9: A Technical Guide to its Impact on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 12 (Cdk12), in complex with its partner Cyclin K, plays a crucial role in the regulation of transcription elongation by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII). This activity is essential for the expression of a specific subset of long genes, many of which are critically involved in the DNA damage response (DDR) and DNA replication.[1][2][3] Consequently, Cdk12 has emerged as a compelling target in oncology. Cdk12-IN-E9 is a potent and selective covalent inhibitor of Cdk12.[4][5] This technical guide provides an in-depth overview of the impact of this compound on cell cycle progression, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Introduction to Cdk12 and its Role in the Cell Cycle

Cdk12 is a transcriptional cyclin-dependent kinase that is distinct from the CDKs that directly control cell cycle phase transitions (e.g., Cdk1, Cdk2, Cdk4/6).[6][7] Its primary function is to regulate gene expression, which in turn affects cell cycle progression and the maintenance of genomic stability.[1][8] The Cdk12/Cyclin K complex phosphorylates Serine 2 (Ser2) and Serine 5 (Ser5) residues in the C-terminal domain (CTD) of RNAPII, a modification that is critical for the processivity of transcription, particularly for long genes.[8][9]

Many of the genes under the control of Cdk12 are integral components of the DNA damage response, including key players in homologous recombination such as BRCA1, BRCA2, and ATM.[8] Furthermore, Cdk12 regulates the expression of core DNA replication genes.[2] By controlling the expression of these critical genes, Cdk12 activity is essential for both the G1/S and G2/M checkpoints of the cell cycle.[2][6]

Inhibition of Cdk12 has been shown to induce cell cycle arrest, although the specific phase of arrest can be cell-type dependent.[2][4] In some contexts, Cdk12 inhibition leads to a G1/S arrest due to the downregulation of DNA replication genes.[2] In other cell types, a G2/M arrest is observed, which is often associated with the activation of the DNA damage checkpoint.[4]

This compound: A Covalent Inhibitor of Cdk12

This compound is a potent and selective covalent inhibitor of Cdk12.[4][5] It also exhibits non-covalent inhibitory activity against Cdk9.[4] An important feature of this compound is its ability to circumvent efflux by ABC transporters, which can be a mechanism of resistance to other transcriptional CDK inhibitors.[4][5]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data regarding the impact of this compound on cell proliferation and cell cycle distribution.

Table 1: Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) | Reference |

| Kelly | Neuroblastoma | 8 - 40 | 72 | [4][10] |

| LAN5 | Neuroblastoma | 8 - 40 | 72 | [10] |

| SK-N-BE2 | Neuroblastoma | 8 - 40 | 72 | [10] |

| PC-9 | Lung Cancer | 8 - 40 | 72 | [4][10] |

| NCI-H82 | Lung Cancer | 8 - 40 | 72 | [4][10] |

| NCI-H3122 | Lung Cancer | 8 - 40 | 72 | [10] |

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | Treatment | Effect on Cell Cycle | Reference |

| NB cells | 24-hour exposure to this compound | G2/M arrest | [4][10] |

| THZ1r lung cancer cells | 24-hour exposure to this compound | Increase in the sub-G1 population (indicative of apoptosis) | [4][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of this compound on cell cycle progression.

Cell Culture and Drug Treatment

-

Cell Lines: Kelly (neuroblastoma) and PC-9 (lung cancer) cells can be obtained from ATCC.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Preparation: this compound is dissolved in DMSO to prepare a stock solution (e.g., 10 mM) and stored at -80°C. Working solutions are prepared by diluting the stock solution in culture medium to the desired final concentrations.

Cell Cycle Analysis by Flow Cytometry

This protocol is adapted from standard procedures for cell cycle analysis using propidium iodide (PI).[11][12]

-

Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

-

Treatment: Treat cells with various concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 24 hours).

-

Cell Harvest: Harvest both adherent and floating cells by trypsinization, followed by centrifugation at 300 x g for 5 minutes.

-

Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing to prevent cell clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of RNAPII Phosphorylation

This protocol details the procedure for assessing the phosphorylation status of RNAPII, a direct target of Cdk12.

-

Protein Extraction: Treat cells with this compound for a short duration (e.g., 6 hours) to observe direct effects on kinase activity.[4] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Phospho-RNAPII CTD (Ser2)

-

Phospho-RNAPII CTD (Ser5)

-

Total RNAPII

-

GAPDH or β-actin (as a loading control)

-

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language, illustrate the signaling pathway of Cdk12 and the experimental workflow for cell cycle analysis.

Signaling Pathway of Cdk12 and its Inhibition by this compound

Caption: Cdk12 signaling and the impact of this compound.

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for analyzing cell cycle effects.

Conclusion

This compound is a valuable tool for investigating the role of Cdk12 in cellular processes and holds potential as a therapeutic agent. Its ability to covalently inhibit Cdk12 leads to the downregulation of critical DNA damage response and replication genes, ultimately resulting in cell cycle arrest and, in some cases, apoptosis. The provided data and protocols offer a framework for researchers to further explore the mechanism of action of this compound and its impact on cancer cell biology. This in-depth understanding is crucial for the continued development of Cdk12 inhibitors as a novel class of anticancer drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The structure and substrate specificity of human Cdk12/Cyclin K - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK12 controls G1/S progression by regulating RNAPII processivity at core DNA replication genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CDK12 globally stimulates RNA polymerase II transcription elongation and carboxyl-terminal domain phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CDK13 cooperates with CDK12 to control global RNA polymerase II processivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Synchronization Techniques to Study the Action of CDK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Flow cytometry with PI staining | Abcam [abcam.com]

- 12. cancer.wisc.edu [cancer.wisc.edu]

Methodological & Application

Cdk12-IN-E9: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 12 (CDK12) is a key transcriptional regulator involved in various cellular processes, including gene transcription, RNA splicing, DNA damage response (DDR), and cell cycle progression.[1] Its role in phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) is crucial for transcriptional elongation.[1][2] Dysregulation of CDK12 has been implicated in the pathogenesis of numerous cancers, making it an attractive therapeutic target.[1][3] Cdk12-IN-E9 is a potent and selective covalent inhibitor of CDK12 and a non-covalent inhibitor of CDK9.[1][2] It has demonstrated significant anti-proliferative activity in various cancer cell lines by inducing cell cycle arrest and apoptosis.[1] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of CDK12 kinase activity. This leads to a reduction in the phosphorylation of the RNAPII CTD, which in turn impairs transcriptional elongation.[1] The consequence of this inhibition is the downregulation of genes critical for cancer cell survival and proliferation, including key oncogenes like MYC and MCL1.[1] Furthermore, inhibition of CDK12 has been shown to disrupt the DNA damage response, sensitizing cancer cells to DNA-damaging agents.[4][5][6][7] this compound also non-covalently inhibits CDK9, which can contribute to its anti-cancer effects.[1][2]

Data Presentation

Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

| CDK12 | Potent |

| CDK9/cyclinT1 | 23.9 |

| cdk2/cyclin A | 932 |

| CDK7/Cyclin H/MNAT1 | 1210 |

Table 1: In vitro kinase inhibitory activity of this compound against a panel of cyclin-dependent kinases. Data sourced from MedChemExpress.[2]

Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 Range (nM) |

| Kelly | Neuroblastoma | 8 - 40 |

| LAN5 | Neuroblastoma | 8 - 40 |

| SK-N-BE2 | Neuroblastoma | 8 - 40 |

| PC-9 | Lung Cancer | 8 - 40 |

| NCI-H82 | Lung Cancer | 8 - 40 |

| NCI-H3122 | Lung Cancer | 8 - 40 |

Table 2: Anti-proliferative activity of this compound in various cancer cell lines. Cells were treated for 72 hours. Data sourced from MedChemExpress.[1][2]

Mandatory Visualizations

Caption: Mechanism of action of this compound.

Caption: General experimental workflow.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in DMSO.[2]

-

Reconstitution: Dissolve this compound powder in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM). To aid dissolution, ultrasonic treatment may be necessary.[2]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

-

Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

Cell Viability Assay

This protocol is a general guideline for assessing the effect of this compound on cell proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/mL in 200 µL per well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[8]

-

Treatment: The following day, remove the medium and add fresh medium containing serial dilutions of this compound (e.g., 10 nM to 10 µM).[1][2] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.[1][2]

-

Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis

This protocol outlines the procedure for analyzing protein expression levels following this compound treatment.

Materials:

-

Cancer cell lines

-

6-well or 10 cm cell culture plates

-

This compound stock solution

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-RNAPII (Ser2), anti-RNAPII, anti-MYC, anti-MCL1, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well or 10 cm plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., 0, 30, 100, 300, 1000, 3000 nM) for a specified duration (e.g., 6 hours).[2]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-PAGE gel.[9] After electrophoresis, transfer the proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[9]

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Detection: After washing the membrane again with TBST, add the ECL substrate and visualize the protein bands using an imaging system.[9]

-

Analysis: Quantify the band intensities and normalize them to a loading control like β-actin.

Cell Cycle Analysis